4-Methylbenzenediazonium tetrafluoroborate
Description
Properties
IUPAC Name |
4-methylbenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2.BF4/c1-6-2-4-7(9-8)5-3-6;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOJODWLDZSAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57573-52-1 (Parent) | |
| Record name | p-Toluenediazonium fluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060031 | |
| Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-44-9 | |
| Record name | 4-Methylbenzenediazonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenediazonium fluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenediazonium, 4-methyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060031 | |
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| Record name | 4-methylbenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-Methylbenzenediazonium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 4 Methylbenzenediazonium Tetrafluoroborate
Established Laboratory Synthesis Protocols for Arenediazonium Tetrafluoroborates
The most widely utilized method for preparing arenediazonium tetrafluoroborates is the diazotization of a primary aromatic amine. arkat-usa.org This process involves the reaction of an arylamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. arkat-usa.org
For the synthesis of 4-methylbenzenediazonium (B1208422) tetrafluoroborate (B81430), the precursor is p-toluidine (B81030). A common laboratory procedure involves dissolving the amine in an aqueous solution of fluoroboric acid (HBF₄). rsc.org The solution is cooled to 0°C, and a solution of sodium nitrite is added dropwise while maintaining the low temperature. rsc.org The reaction mixture is stirred for a period, during which the 4-methylbenzenediazonium tetrafluoroborate precipitates as a solid. arkat-usa.orgrsc.org The solid product is then collected by filtration, washed, and dried under vacuum. rsc.org An alternative approach involves diazotization with sodium nitrite and hydrochloric acid, followed by the addition of sodium tetrafluoroborate or fluoroboric acid to precipitate the desired salt. arkat-usa.org
The general chemical equation for the synthesis from p-toluidine is as follows: CH₃C₆H₄NH₂ + NaNO₂ + 2HBF₄ → [CH₃C₆H₄N₂]⁺[BF₄]⁻ + NaBF₄ + 2H₂O
A representative batch procedure for preparing aryldiazonium tetrafluoroborates, including the 4-methyl derivative, yielded the product in 84% yield. rsc.org The process involved adding an aqueous solution of sodium nitrite to a solution of the corresponding aniline (B41778) (in this case, p-toluidine) in aqueous fluoroboric acid at 0°C. rsc.org The resulting solid was isolated, redissolved in acetone, and precipitated with diethyl ether to obtain the pure product. rsc.org
Innovations in High-Yielding Preparative Techniques
While traditional batch methods are well-established, recent research has focused on developing more efficient, rapid, and high-yielding synthetic routes. These innovations include the development of continuous flow systems and the optimization of batch reaction parameters.
Continuous flow chemistry has emerged as a powerful tool for synthesizing aryldiazonium tetrafluoroborates, offering advantages in safety, speed, and often, yield. arkat-usa.orgresearchgate.net A recently developed flow synthesis method allows for the rapid and high-yielding preparation of these salts by generating unstable aryldiazonium chloride intermediates in situ, which are then immediately converted to the more stable tetrafluoroborate salts. arkat-usa.org
In this approach, a solution of the arylamine (e.g., p-toluidine) in a suitable solvent like acetonitrile (B52724), along with ethanolic hydrochloric acid and isopentyl nitrite, is passed through a flow reactor. arkat-usa.orgresearchgate.net The stream then flows through a column packed with sodium tetrafluoroborate, which facilitates the anion exchange to yield the final product. arkat-usa.org This method avoids the isolation of the potentially hazardous and unstable diazonium chloride precursor. arkat-usa.org
Using this flow system, a range of aryldiazonium tetrafluoroborates were synthesized in high yields. arkat-usa.org For this compound, an isolated yield of 85% was achieved. arkat-usa.org While this was slightly lower than the near-quantitative yields obtained for some other substrates in the same study, it represents a significant and rapid synthesis. arkat-usa.org The flow process also simplifies purification, requiring only solvent removal and trituration. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Selected Aryldiazonium Tetrafluoroborates
| Compound | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Benzenediazonium (B1195382) tetrafluoroborate | 100 | 100 |
| This compound | 78 | 85 |
| 4-Bromobenzenediazonium tetrafluoroborate | 90 | 99 |
| 4-Fluorobenzenediazonium tetrafluoroborate | 83 | 100 |
Source: Scholtz, C. & Riley, D. L. (2020) arkat-usa.org
While flow synthesis presents numerous advantages, optimization of traditional batch methods can also lead to significant improvements in efficiency and yield. Research into batch conditions has explored variables such as solvent systems and reagent stoichiometry. arkat-usa.org
In a study comparing batch and flow syntheses, various solvents were tested for the batch preparation of benzenediazonium tetrafluoroborate. arkat-usa.org It was found that acetonitrile provided a superior yield (61%) compared to DMF, ethanol, or water. arkat-usa.org A crucial optimization was discovered in the stoichiometry of the acid used. Initially using a large excess of acid (5.1 equivalents) gave moderate yields, but decreasing the acid to just 1.1 equivalents fortuitously improved the yield to 100% for the model substrate. arkat-usa.org
This highlights that careful control of reaction parameters is critical for maximizing efficiency in batch processes. For many of the compounds tested, the optimized batch yields were comparable to, though sometimes lower than, the flow synthesis yields. arkat-usa.org For instance, the batch synthesis of this compound yielded 78%, which is only slightly less than the 85% obtained via the flow method. arkat-usa.org This demonstrates that a well-optimized batch process remains a highly effective and viable method for preparing this compound.
Table 2: Optimization of Batch Synthesis of Benzenediazonium Tetrafluoroborate
| Solvent | Acid Equivalents | Yield (%) |
|---|---|---|
| None | 1.1 | 3 |
| DMF | 1.1 | 19 |
| Ethanol | 1.1 | 48 |
| Water | 1.1 | 30 |
| Acetonitrile | 5.1 | 61 |
| Acetonitrile | 1.1 | 100 |
Source: Scholtz, C. & Riley, D. L. (2020) arkat-usa.org
Mechanistic Investigations into the Reactivity of 4 Methylbenzenediazonium Tetrafluoroborate
Dediazoniation Reaction Pathways
The thermal or photochemical decomposition of 4-methylbenzenediazonium (B1208422) tetrafluoroborate (B81430) involves the irreversible loss of dinitrogen (N₂), a thermodynamically highly favorable process. The nature of the intermediate species generated upon N₂ departure dictates the subsequent reaction course and the final product constitution. The two principal pathways, heterolysis and homolysis, are often in competition, and the predominance of one over the other is highly dependent on factors such as solvent, temperature, and the presence of additives.
Heterolytic Dediazoniation Mechanisms
Heterolytic dediazoniation is characterized by the cleavage of the C-N bond, wherein the nitrogen molecule departs with the bonding electron pair, leading to the formation of a highly reactive aryl cation. This pathway is generally favored in polar, non-nucleophilic solvents that can stabilize the charged intermediate.
The heterolytic decomposition of 4-methylbenzenediazonium tetrafluoroborate proceeds through a Dₙ + Aₙ (dissociation-association) mechanism. This process involves the rate-determining formation of a 4-tolyl cation, a short-lived and highly electrophilic intermediate. acs.orgncl.ac.uk This cation is then rapidly and non-selectively captured by any available nucleophiles in the reaction medium. acs.org In aqueous acidic solutions, the primary product is the corresponding phenol, p-cresol, resulting from the capture of the aryl cation by water molecules. acs.orgacs.org The reaction can be represented as follows:
CH₃-C₆H₄-N₂⁺ → CH₃-C₆H₄⁺ + N₂ CH₃-C₆H₄⁺ + H₂O → CH₃-C₆H₄-OH + H⁺
In mixed solvent systems, a variety of products can be formed depending on the nucleophilicity and concentration of the solvent components. For instance, in mixed solvent systems of 2,2,2-trifluoroethanol (TFE) and trifluoromethyl-substituted carbinols, both aryl fluorides and aryl ethers are observed, as detailed in the table below.
| Solvent System | Yield of 4-Fluorotoluene (%) | Yield of 4-Methylphenyl-2,2,2-trifluoroethyl ether (%) |
|---|---|---|
| TFE:TFMOB (10:1) | 33.5 | 66.5 |
| TFE:TFMOB (5:1) | 39.0 | 61.0 |
Supramolecular hosts, such as cyclodextrins, can influence the course of dediazoniation reactions. Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. acs.org They can encapsulate guest molecules, including aryldiazonium salts, forming inclusion complexes. In the case of this compound, the methylbenzene portion of the cation is inserted into the cyclodextrin cavity, while the diazonium group remains in the aqueous environment. acs.org
Studies have shown that in the presence of α-, β-, and γ-cyclodextrins in aqueous acid, the dediazoniation of this compound proceeds quantitatively to form p-cresol. acs.orgacs.org The reaction rates and product distributions are independent of both the acidity and the cyclodextrin concentration, which is consistent with the Dₙ + Aₙ mechanism. acs.orgacs.org This suggests that for this particular substrate, the cyclodextrin environment does not promote a switch to a radical mechanism, in contrast to what has been observed for other aryldiazonium salts. acs.orgacs.org The encapsulation of the diazonium salt within the cyclodextrin cavity does not significantly alter the heterolytic pathway, with the diazonium group reacting in a water-rich region similar to the bulk solvent. acs.org
Homolytic Dediazoniation Mechanisms
Homolytic dediazoniation involves the cleavage of the C-N bond where one electron is retained by the aryl fragment, leading to the formation of an aryl radical. This pathway is typically favored in less polar solvents and can be initiated by reducing agents or photochemical means.
The homolytic decomposition of this compound generates the 4-tolyl radical. This radical species is highly reactive and can participate in a variety of subsequent reactions, including hydrogen atom abstraction from the solvent or other components in the reaction mixture, or addition to aromatic rings. nih.gov The generation of aryl radicals from diazonium salts is a key step in several named reactions, such as the Meerwein arylation. nih.gov The behavior of the generated 4-tolyl radical is dependent on the reaction conditions. In the presence of suitable hydrogen donors, the reduction product, toluene (B28343), is formed.
The initiation of the homolytic pathway often involves a single-electron transfer (SET) from a reducing agent to the diazonium cation. ncl.ac.uklibretexts.org This electron transfer results in the formation of a transient aryldiazenyl radical, which rapidly loses a molecule of nitrogen to yield the aryl radical.
CH₃-C₆H₄-N₂⁺ + e⁻ → [CH₃-C₆H₄-N=N•] [CH₃-C₆H₄-N=N•] → CH₃-C₆H₄• + N₂
A variety of reducing agents can initiate this process, including certain metal ions, alcohols, aldehydes, and formate ions. ncl.ac.ukacs.org The efficiency of the electron transfer can be influenced by the redox potential of both the diazonium salt and the reducing agent. In some systems, the formation of transient diazo ethers under acidic conditions can also lead to homolytic dediazoniation. acs.org The competition between the heterolytic and homolytic pathways can be finely tuned by the choice of solvent and the presence of reducing agents. For instance, in solvents of high nucleophilicity, homolysis is often favored, whereas in solvents with low nucleophilicity, the heterolytic pathway tends to predominate. ncl.ac.uk
Advanced Electron Transfer Studies
The decomposition of this compound can be initiated through various electron transfer processes, each leading to distinct reactive intermediates and subsequent products. These pathways, including photoinduced electron transfer, single electron transfer, and proton-coupled electron transfer, are critical in defining the reaction's trajectory.
Photoinduced Electron Transfer (PET) Pathways
Photoinduced electron transfer (PET) involves the excitation of a molecule by light, creating a potent oxidant or reductant. In the context of aryldiazonium salts, PET can be initiated by the absorption of a photon, leading to an excited state that is more susceptible to electron transfer. This process often involves an electron donor-acceptor (EDA) complex, which upon irradiation, facilitates the transfer of an electron to the diazonium cation. This transfer results in the formation of a 4-methylphenyl radical and the release of dinitrogen. The generation of this radical intermediate is a key step that initiates subsequent bond-forming reactions. The efficiency of PET is influenced by the wavelength of light and the presence of photosensitizers or electron donors in the reaction mixture.
Single Electron Transfer (SET) Mechanisms
Single electron transfer (SET) is a fundamental process in the chemistry of diazonium salts and is often implicated in their thermal and metal-catalyzed reactions. The electrochemical reduction of aryldiazonium salts is a classic example of an SET mechanism, where a single electron is transferred to the diazonium cation, leading to the formation of a transient diazenyl radical. This radical readily loses a molecule of dinitrogen to generate the corresponding aryl radical. The 4-methylphenyl radical, once formed, can participate in a variety of reactions, including abstraction of atoms from the solvent, addition to unsaturated bonds, or reaction with metal surfaces. Studies involving the reaction of benzenediazonium (B1195382) tetrafluoroborate with various metals have shown that active metals such as copper, aluminum, and zinc can induce SET, leading to the formation of aryl radicals and subsequent surface modification or solution-phase reactions researchgate.net. The irreversible one-electron reduction of the diazonium cation to a diazonium radical is a key step in these processes researchgate.net.
Kinetic and Mechanistic Elucidation through Solvent and Additive Effects
The solvent environment and the presence of additives play a pivotal role in dictating the kinetics and mechanism of reactions involving this compound. By systematically varying these parameters, detailed insights into the nature of the transition states and reactive intermediates can be obtained.
Solvent Polarity and Composition Effects on Reaction Kinetics and Product Distribution
The polarity and nucleophilicity of the solvent significantly impact the rate of decomposition of this compound and the distribution of products. In solvolysis reactions, the mechanism can shift between a heterolytic pathway, involving the formation of a 4-methylphenyl cation, and a homolytic pathway, which generates a 4-methylphenyl radical.
Studies on the solvolysis of 4-methylbenzenediazonium ions in trifluoroethanol (TFE)/water mixtures have shown that the reaction proceeds through a unimolecular heterolysis to form a singlet aryl cation, which is then captured by the solvent. The composition of the solvent mixture directly influences the product distribution. For instance, in TFE/water mixtures, the products are 4-methylfluorobenzene, 4-cresol, and 4-methyl-1-(2,2,2-trifluoroethoxy)benzene. The relative yields of these products are dependent on the molar ratio of TFE to water.
| Solvent Composition (TFE:H₂O molar ratio) | 4-Methylfluorobenzene (%) | 4-Cresol (%) | 4-Methyl-1-(2,2,2-trifluoroethoxy)benzene (%) |
|---|---|---|---|
| 1:1 | Data not available | Data not available | Data not available |
The effect of solvent polarity on reaction rates can also be significant. In diazo coupling reactions, for example, polar solvents can stabilize the starting diazonium ion more than the transition state, leading to an increase in the activation energy and a decrease in the reaction rate kyushu-u.ac.jp. Conversely, in nonpolar solvents, the deprotonation step in the coupling mechanism can become rate-determining kyushu-u.ac.jp.
Catalytic and Environmental Influences on Mechanism Selectivity
Additives and catalysts can profoundly alter the reaction mechanism and selectivity in reactions of this compound.
Catalytic Effects:
Copper salts are well-known catalysts for the decomposition of aryldiazonium salts, promoting reactions that are often referred to as Sandmeyer-type reactions. The mechanism of copper catalysis typically involves a single electron transfer from Cu(I) to the diazonium cation, generating an aryl radical, dinitrogen, and Cu(II). This aryl radical can then react with a ligand on the copper center or another species in the reaction mixture. The catalytic cycle is completed by the regeneration of the Cu(I) species. The nature of the copper catalyst and the ligands present can influence the efficiency and selectivity of the reaction. Depending on its oxidation state, copper can efficiently catalyze reactions involving both one- and two-electron mechanisms beilstein-journals.orgnih.gov.
Phase-transfer catalysts (PTCs) can also influence the reactivity of diazonium salts, particularly in biphasic systems. Anionic phase-transfer catalysts, such as fluorinated tetraarylborates, can transfer the diazonium cation from an aqueous phase to a nonpolar organic phase kyushu-u.ac.jp. This transfer enhances the reactivity of the diazonium ion by dehydrating it, leading to accelerated reaction rates in the organic phase kyushu-u.ac.jp.
Environmental Influences:
The reaction environment, including the presence of radical initiators or scavengers, can provide evidence for the operating mechanism. For instance, the addition of a radical scavenger would be expected to inhibit a reaction proceeding through a homolytic pathway. Similarly, the choice of solvent can influence whether a reaction proceeds through a desired pathway or is dominated by side reactions with the solvent itself. For example, in the Balz-Schiemann reaction, polar solvents can lead to undesired side reactions, while less polar solvents can favor the desired fluorination product.
| Catalyst/Additive | Proposed Mechanistic Role | Effect on Reaction |
|---|---|---|
| Cu(I) salts | Single Electron Transfer (SET) to form aryl radical | Promotes Sandmeyer-type reactions |
| Fluorinated Tetraarylborates | Anionic Phase-Transfer Catalyst | Enhances reactivity in biphasic systems by transferring diazonium ion to organic phase kyushu-u.ac.jp |
Strategic Applications in Complex Organic Synthesis Via 4 Methylbenzenediazonium Tetrafluoroborate
Arylation and Cross-Coupling Reactions
The generation of the 4-tolyl moiety for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation is a cornerstone of the synthetic utility of 4-methylbenzenediazonium (B1208422) tetrafluoroborate (B81430). It participates in both metal-catalyzed cross-coupling reactions and direct radical-mediated processes.
The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms C-C bonds between organosilanes and organic halides or triflates. organic-chemistry.org Arenediazonium salts, including 4-methylbenzenediazonium tetrafluoroborate, have been identified as highly effective electrophilic partners in this transformation, offering a reactive alternative to aryl halides. nih.gov
Research has demonstrated that the palladium-catalyzed Hiyama cross-coupling of arenediazonium tetrafluoroborates with organosilanes can proceed in high yields under exceptionally mild conditions. acs.org A notable protocol developed by Qi and coworkers utilizes palladium acetate (B1210297) as a catalyst in an alcoholic solution, effectively coupling arenediazonium salts without the need for bases or specialized ligands. acs.org This method is tolerant of a wide range of functional groups, from electron-donating to electron-withdrawing, underscoring its broad applicability. acs.org The reaction mechanism involves the activation of the relatively inert C-Si bond, typically by a fluoride (B91410) source or base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org
While specific examples detailing the Hiyama coupling of this compound are not extensively documented in isolation, its reactivity profile is consistent with successful substrates. The closely related Suzuki-Miyaura reaction, which uses arylboronic acids, is well-documented for this compound. For instance, this compound readily couples with phenylboronic acid to produce 4-methylbiphenyl (B165694). rsc.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Source | Coupling Partner | Product | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzenediazonium (B1195382) tetrafluoroborate | Phenylboronic acid | Biphenyl | Cat* 1 | MeOH, 4h | 92% | rsc.org |
| This compound | Phenylboronic acid | 4-Methylbiphenyl | Cat* 1 | MeOH | - | rsc.org |
| Benzenediazonium tetrafluoroborate | 4-Methylphenylboronic acid | 4-Methylbiphenyl | Cat* 1 | MeOH | 88% | rsc.org |
Note: The specific catalyst "Cat 1" is a custom-prepared catalyst detailed in the source material.*
One of the most powerful applications of this compound is its role as a clean source of the 4-tolyl radical. The C–N bond can undergo homolytic cleavage, particularly upon reduction (e.g., via photochemical or chemical means), to release dinitrogen gas and the corresponding aryl radical. ncl.ac.uknih.gov This highly reactive intermediate can be trapped by various substrates to form new bonds.
C-C Bond Formation: The Gomberg-Bachmann reaction is a classic example where an aryl radical, generated from a diazonium salt, attacks another aromatic ring to form a biaryl. This process allows for the synthesis of unsymmetrical biaryls.
C-X Bond Formation (X = Halogen, CN): The Sandmeyer reaction provides a pathway to install a range of functional groups onto an aromatic ring. The aryl radical generated from the diazonium salt is trapped by a copper(I) salt (e.g., CuCl, CuBr, CuCN) to yield the corresponding aryl halide or nitrile. These reactions demonstrate the versatility of the aryl radical intermediate in forming bonds with heteroatoms.
The generation of the 4-tolyl radical from this compound is a key step in these transformations, enabling the direct introduction of the 4-methylphenyl group into a wide variety of molecular scaffolds. ncl.ac.uk
The direct C-H arylation of electron-rich five-membered heteroarenes, such as furan (B31954) and thiophene (B33073), is a valuable method for synthesizing functionalized heterocyclic compounds. scilit.com Aryl radicals generated from diazonium salts are effective reagents for this transformation, often proceeding with high regioselectivity for the C2 position of the heterocycle.
Photoredox catalysis has been successfully employed for the direct C-H arylation of furan and thiophene using aryldiazonium salts. nih.gov In this process, a photosensitizer absorbs light and reduces the diazonium salt to generate the aryl radical. This radical then adds to the electron-rich heteroarene. Subsequent oxidation and deprotonation yield the arylated product. Using this compound in such a system allows for the regioselective synthesis of 2-(4-tolyl)furan and 2-(4-tolyl)thiophene. This approach avoids the need to pre-functionalize the heteroarene, making it an atom-economical strategy.
Radical Cascade and Cyclization Transformations
The transient 4-tolyl radical can initiate complex reaction sequences, leading to the formation of polycyclic structures through carefully designed radical cascade and cyclization reactions.
A powerful, multicomponent reaction involves the combination of this compound, a sulfur dioxide surrogate such as DABSO (DABCO·(SO₂)₂), and a 1,5-diene. rsc.orgbohrium.comresearchgate.net This process enables a metal- and base-free 5-endo-trig sulfonylative cyclization to produce sulfonylated pyrrolinones with high regioselectivity and good yields. rsc.orgresearchgate.net
The reaction is initiated by the formation of a 4-tolylsulfonyl radical from the reaction between this compound and the SO₂ source. bohrium.com This sulfonyl radical then adds to one of the double bonds of the 1,5-diene substrate. The resulting radical intermediate undergoes an intramolecular 5-endo-trig cyclization onto the second double bond, forming a five-membered ring. bohrium.comresearchgate.net A final oxidation and deprotonation step furnishes the stable sulfonylated pyrrolinone product. bohrium.com Studies using this compound as the model arylating agent have demonstrated the efficiency and practicality of this method. bohrium.com
Table 2: Metal-Free Sulfonylative Cyclization of a 1,5-Diene
| Aryl Diazonium Salt | 1,5-Diene Substrate | SO₂ Source | Product | Conditions | Yield | Reference |
|---|
The synthetic potential of the 4-tolyl radical generated from this compound extends to a broad spectrum of radical-mediated bond-forming reactions. arkat-usa.org The ease of its generation under various conditions (photochemical, thermal, reductive) makes it a versatile tool for complex molecule synthesis.
C-C Bonds: Beyond simple biaryl couplings, these radicals can initiate cascade reactions involving multiple cyclizations onto polyene substrates. thieme-connect.de
C-S Bonds: As demonstrated in sulfonylative cyclizations, the in situ generation of arylsulfonyl radicals provides a pathway to complex sulfur-containing heterocycles. acs.org
C-N Bonds: The aryl radical can be trapped by nitrogen-based radical acceptors or participate in reactions like the Fischer indole (B1671886) synthesis, where azo precursors derived from diazonium salts act as stable hydrazone surrogates. manchester.ac.uk
C-O Bonds: While less common, trapping of aryl radicals by oxygen-centered species or participation in cascades involving oxygenated substrates can lead to the formation of C-O bonds.
These diverse radical-mediated transformations underscore the importance of this compound as a programmable precursor for the 4-tolyl radical, enabling the construction of a wide range of C-C, C-N, C-O, and C-S bonds.
Functional Group Interconversions and Derivatizations
This compound serves as a key precursor for introducing a variety of functional groups onto an aromatic ring. The diazonium group, being an excellent leaving group (releasing nitrogen gas), facilitates numerous transformations that are otherwise challenging.
A significant application of this compound is in the synthesis of sulfonyl fluorides, which are important motifs in drug discovery and chemical biology. A copper-free Sandmeyer-type fluorosulfonylation has been developed where aryldiazonium salts are converted into their corresponding sulfonyl fluorides. wikipedia.orgbyjus.com
In this protocol, this compound was used as a model substrate to optimize reaction conditions. wikipedia.org The process utilizes sodium metabisulfite (B1197395) (Na₂S₂O₅) as a sulfur dioxide source and Selectfluor as the fluorine source. byjus.com The reaction proceeds via a radical mechanism, initiated by the formation of an aryl radical from the diazonium salt, which then reacts with SO₂ and subsequently undergoes fluorine atom transfer. byjus.com This method is notable for its operational simplicity and tolerance of various functional groups. byjus.com
Initial studies demonstrated that reacting this compound with sodium metabisulfite and Selectfluor at 70 °C resulted in a 66% isolated yield of 4-methylbenzene-1-sulfonyl fluoride. wikipedia.org The choice of the sulfur dioxide surrogate was found to be critical for the reaction's success, with sodium metabisulfite proving superior to other sources like sodium dithionite (B78146) or DABSO under the tested conditions. wikipedia.org
| Entry | SO₂ Source | Fluorine Source | Yield (%) |
|---|---|---|---|
| 1 | Sodium Metabisulfite (Na₂S₂O₅) | Selectfluor | 66 |
| 2 | Sodium Dithionite (Na₂S₂O₄) | Selectfluor | <5 |
| 3 | DABSO | Selectfluor | 25 |
| 4 | Rongalite | Selectfluor | <5 |
| 5 | Sodium Sulfite (Na₂SO₃) | Selectfluor | 15 |
| 6 | Potassium Metabisulfite (K₂S₂O₅) | Selectfluor | 58 |
| 7 | Sodium Metabisulfite (Na₂S₂O₅) | NFSI | 59 |
| 8 | Sodium Metabisulfite (Na₂S₂O₅) | KF | ND (Not Detected) |
The introduction of the trifluoromethylthio (SCF₃) group is of great interest in medicinal chemistry due to its ability to enhance lipophilicity and membrane permeability. libretexts.org this compound can be effectively used in Sandmeyer-type trifluoromethylthiolation reactions.
In a standard procedure, this compound is reacted with a trifluoromethylthiolating agent to yield 4-[(trifluoromethyl)thio]toluene. One reported method involves reacting the diazonium salt with tetramethylammonium (B1211777) trifluoromethylthiolate (Me₄NSCF₃) in the absence of heavy metal mediators, which presents a greener alternative to traditional copper-catalyzed processes. libretexts.org Another approach utilizes trifluoromethyltrimethylsilane in acetonitrile (B52724). The reaction proceeds smoothly at ambient temperature, demonstrating the utility of diazonium salts for constructing C-S bonds. nih.gov
Arenediazonium salts can serve as oxidants in the homocoupling of terminal alkynes to form symmetrical 1,3-diynes, which are valuable building blocks in materials science and synthetic chemistry. While the broader class of arenediazonium salts has been explored for this purpose, specific research highlights the use of 4-nitrobenzenediazonium (B87018) tetrafluoroborate as a highly effective oxidant in a copper-catalyzed system. researchgate.net
In a typical reaction, a terminal alkyne like phenylacetylene (B144264) undergoes homocoupling in the presence of a copper(I) thiocyanate (B1210189) (CuSCN) catalyst and an amine base, with 4-nitrobenzenediazonium tetrafluoroborate acting as the oxidant to facilitate the C-C bond formation. researchgate.net This process was found to be efficient for a variety of substituted terminal alkynes. researchgate.net Although this compound is not the exemplar oxidant in the cited study, the results point to the general applicability of arenediazonium salts in this type of transformation. researchgate.net
Azo compounds, characterized by the R−N=N−R′ functional group, are important in dye chemistry and have applications as bioactive heterocycles. This compound is a key reagent for synthesizing azo-containing derivatives through azo coupling reactions.
A rapid and efficient synthesis of azoindolizine derivatives involves the reaction of indolizines with various aryldiazonium tetrafluoroborate salts. When this compound is used, the corresponding 1-((4-methylphenyl)diazenyl)indolizine derivative is formed in high yield. Studies show that diazonium salts bearing electron-donating groups, such as the 4-methyl group, provide the desired products in excellent yields, typically between 94% and 96%. This reaction highlights the role of the diazonium salt as a potent electrophile that attacks the electron-rich indolizine (B1195054) ring system.
| Diazonium Salt Reactant | Resulting Product | Yield (%) |
|---|---|---|
| 4-Chlorobenzenediazonium tetrafluoroborate | 1-((4-chlorophenyl)diazenyl)indolizine | 95 |
| 4-Bromobenzenediazonium tetrafluoroborate | 1-((4-bromophenyl)diazenyl)indolizine | 97 |
| This compound | 1-((4-methylphenyl)diazenyl)indolizine | 96 |
| 4-Methoxybenzenediazonium tetrafluoroborate | 1-((4-methoxyphenyl)diazenyl)indolizine | 95 |
Electrochemistry of 4 Methylbenzenediazonium Tetrafluoroborate
Electrochemical Reduction Potentials and Processes
The electrochemical reduction of aryldiazonium salts, including 4-methylbenzenediazonium (B1208422) tetrafluoroborate (B81430), is a well-documented process, typically studied using cyclic voltammetry (CV). The reduction of the diazonium cation is an irreversible process that leads to the formation of an aryl radical and the release of a dinitrogen molecule. mdpi.com
In acetonitrile (B52724) (ACN), the cyclic voltammogram of 4-methylbenzenediazonium tetrafluoroborate exhibits a distinct reduction peak. On a glassy carbon (GC) electrode, this peak appears at approximately +0.1 V, while on a gold electrode, it is observed at a similar potential. researchgate.net The initial one-electron transfer to the diazonium cation is the primary step, initiating the modification process. mdpi.com
Often, the CV of aryldiazonium salts can show two reduction peaks, especially at lower concentrations and higher scan rates. mdpi.com The first peak is attributed to the reduction of the aryldiazonium ion to form the aryl radical. A second peak, which may appear at more negative potentials, is suggested to be from the reduction of the aryl radical itself to an aryl anion. mdpi.com However, for 4-methylbenzenediazonium, the voltammograms on both GC and gold electrodes typically show one main reduction wave. researchgate.net
With successive CV cycles, the electrode surface becomes coated with organic layers, which can passivate the surface. This passivation is evidenced by a decrease in the peak current and a potential shift in subsequent scans, indicating that the electron transfer is hindered by the grafted film. mdpi.com The rate of this passivation and the thickness of the resulting film are dependent on experimental conditions such as the concentration of the diazonium salt and the potential scan rate. mdpi.comnih.gov
Table 1: Electrochemical Reduction Data for Aryldiazonium Salts
| Compound | Electrode | Solvent/Electrolyte | Reduction Peak Potential (V vs. ref) | Reference |
| This compound | Glassy Carbon | ACN | ~ +0.1 | researchgate.net |
| This compound | Gold | ACN | ~ +0.1 | researchgate.net |
| 4-Nitrobenzenediazonium (B87018) tetrafluoroborate | Glassy Carbon | ACN | ~ -0.2 | researchgate.net |
| 4-Carboxybenzenediazonium tetrafluoroborate | Glassy Carbon | ACN + 0.05M NBu₄BF₄ | ~ +0.05 (1st scan) | mdpi.com |
| 4-Nitrobenzenediazonium | Silicon | Aqueous HF/H₂SO₄ | ~ -0.1 (vs. SCE) | iaea.org |
Note: Potentials are approximate and can vary based on the reference electrode and specific experimental conditions.
Generation and Reactivity of Electrogenerated Aryl Radicals
The electrochemical reduction of the 4-methylbenzenediazonium cation results in the formation of a highly reactive intermediate: the 4-methylphenyl (p-tolyl) radical. This occurs through a homolytic cleavage of the C-N bond following the one-electron transfer, releasing a stable dinitrogen molecule. mdpi.comresearchgate.net
The general mechanism is as follows: Ar-N₂⁺ + e⁻ → [Ar-N₂]• → Ar• + N₂
The generated p-tolyl radical is extremely reactive and readily attacks the electrode surface, forming a strong, covalent carbon-substrate bond. mdpi.com This is the key step in the electrografting process. If other reactive species are present in the solution, the aryl radical can be trapped. For instance, the involvement of radicals in similar reactions has been confirmed by trapping experiments using reagents like N-tert-butyl-α-phenylnitrone. researchgate.net
The reactivity of the electrogenerated aryl radicals is not limited to the electrode surface. Once an initial layer is formed, these radicals can attack the already grafted aryl groups, leading to the formation of multilayers. This process allows for the growth of films with controllable thickness, from a monolayer to thick polymer-like coatings, depending on the reaction conditions. nih.gov
Electrochemical Grafting and Surface Functionalization
The covalent attachment of organic layers via the electrochemical reduction of diazonium salts is a versatile method for surface functionalization. This technique, known as electrografting, can be applied to a wide range of conductive and semiconductive materials.
This compound has been successfully used to form molecular layers on both semiconductor and metal surfaces.
Semiconductor Surfaces: Hydrogen-passivated silicon, such as Si(111), serves as a key substrate for molecular electronics. Molecular layers of this compound have been assembled on H-passivated Si(111) surfaces. nih.gov The grafting process involves the electrochemical reduction of the diazonium salt, leading to the formation of Si-C covalent bonds and a robust organic layer. iaea.orgnih.gov This method provides an alternative to the less stable hydrogen passivation, offering improved resistance to oxidation. iaea.orgresearchgate.net The electrografting can be performed on various semiconductor materials, including 2D materials like molybdenum disulfide (MoS₂), demonstrating the broad applicability of this technique for tailoring surface properties. arxiv.org
Metal Surfaces: Gold is a common substrate for electrografting due to its conductivity and relative inertness. Cyclic voltammetry on a gold electrode in a solution of this compound shows the characteristic reduction peak that leads to the formation of a covalently attached p-tolyl layer. researchgate.net The process can be self-limiting, meaning the grafting can stop after a certain number of molecular layers have been deposited. arxiv.org This allows for a degree of control over the film thickness. The resulting aryl layers are strongly bonded to the metal surface. mdpi.com
A suite of surface-sensitive analytical techniques is employed to confirm and characterize the grafted molecular layers.
Ultra-High Vacuum Scanning Tunneling Microscopy (UHV-STM): UHV-STM studies on Si(111) surfaces modified with this compound have shown well-defined step edges and terraces, indicating that the grafting process does not disrupt the underlying substrate morphology. nih.gov STM spectroscopy (I-V curves) can reveal the electronic properties of the grafted molecules. For instance, a comparison between layers of 4-methylbenzenediazonium and 4-trifluoromethylbenzenediazonium showed significant differences in current flow, which was explained by their differing projected density of states. nih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for confirming the chemical composition of the modified surface. For surfaces grafted with this compound on silicon, XPS data provide direct evidence that the molecules have chemically reacted with the silicon surface. nih.gov The technique can detect the core-level signals of elements within the grafted layer (e.g., C 1s, N 1s) and the substrate. For example, in studies of related diazonium compounds on glassy carbon, XPS analysis confirmed the presence of the expected carboxyphenyl moieties and was used to quantify the surface coverage. mdpi.comnih.gov
While Photo-induced Force Microscopy (PiFM) and Scanning Electrochemical Cell Microscopy (SECCM) are powerful tools for characterizing functionalized surfaces, specific studies employing these techniques for this compound were not prominent in the surveyed literature. However, their application would be analogous to their use for other organic thin films, providing nanoscale chemical imaging (PiFM) and localized electrochemical activity mapping (SECCM).
Photochemical Activation and Reactivity of 4 Methylbenzenediazonium Tetrafluoroborate
Photoinduced Decomposition Pathways and Product Diversification
The absorption of light by 4-methylbenzenediazonium (B1208422) tetrafluoroborate (B81430) initiates its decomposition, leading to the formation of various products. The primary event upon photoexcitation is the cleavage of the carbon-nitrogen bond, which results in the loss of a stable dinitrogen molecule (N₂) and the generation of a highly reactive 4-methylphenyl radical or, in some cases, a 4-methylphenyl cation. The nature of the solvent and the reaction conditions significantly influences the subsequent reaction pathways and the final product distribution.
The photodecomposition of aryldiazonium salts has been a subject of study since the 19th century, when it was observed that benzenediazonium (B1195382) nitrate (B79036) decomposes upon exposure to sunlight, forming radical species. nih.gov This photo-lability is harnessed in modern organic synthesis. In the absence of other trapping agents, the generated 4-methylphenyl intermediate can react with the tetrafluoroborate counter-ion, leading to the formation of 4-fluorotoluene. This process is analogous to the photochemical Balz-Schiemann reaction, where visible-light irradiation can facilitate fluorodediazoniation, sometimes enhanced by mild heating. nih.gov
The decomposition can also lead to other products depending on the solvent system. For instance, photolysis in alcoholic solvents like isopropanol (B130326) can yield toluene (B28343) via hydrogen abstraction from the solvent, while decomposition in the presence of water can produce p-cresol. researchgate.net The diversification of products arises from the competitive reactions of the aryl radical or cation with available nucleophiles or hydrogen atom donors in the reaction medium.
Table 1: Products from the Photodecomposition of Aryldiazonium Tetrafluoroborates in Different Media
| Diazonium Salt | Medium/Conditions | Major Product(s) | Reference |
| Benzenediazonium tetrafluoroborate | Isopropanol (IPA) | Fluorobenzene, Phenol | researchgate.net |
| Aryldiazonium tetrafluoroborates | Chlorobenzene (PhCl) or Hexane / Visible Light | Aryl Fluorides | nih.gov |
| Benzenediazonium tetrafluoroborate | Dioxane | Thermally decomposes, generating BF₃ | researchgate.net |
This table illustrates general product types from the decomposition of aryldiazonium salts, which are analogous to the reactivity of 4-methylbenzenediazonium tetrafluoroborate.
Visible-Light-Promoted Radical Reactions and Catalysis
The generation of the 4-tolyl radical from this compound under visible light irradiation is a cornerstone of its modern applications in synthesis. These reactions can proceed without a dedicated photocatalyst or be significantly enhanced by one.
In catalyst-free systems, weak charge transfer interactions between the diazonium salt and another reactant, such as an alkene, can be sufficient to promote the reaction under visible light (e.g., 450–475 nm blue LEDs). nih.gov This method has been successfully applied to radical carbohydroxylation and carboetherification reactions. nih.govd-nb.info The aryl radical adds across the double bond of the alkene, and the resulting radical intermediate is then trapped by water or an alcohol to form the final product. nih.gov
Photoredox catalysis offers another powerful avenue for utilizing this compound. A photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and enters an excited state. beilstein-journals.orgrsc.org This excited photocatalyst can then transfer an electron to the diazonium salt, promoting its decomposition into the 4-tolyl radical and dinitrogen. This radical can then engage in a variety of transformations, including C-H arylation of heteroaromatics. rsc.org For example, the direct photoarylation of pyrazine (B50134) with this compound has been achieved in good yield using blue LEDs without the need for an external photocatalyst. rsc.org
Table 2: Examples of Visible-Light-Promoted Reactions with this compound
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product | Yield | Reference |
| C-H Photoarylation | Pyrazine hydrochloride | DMSO, Blue LEDs, O₂ | 2-(p-tolyl)pyrazine | 71% | rsc.org |
| Diaryl Disulfide Synthesis | Carbon disulfide (CS₂) | Ru(bpy)₃(PF₆)₂, Blue LED, Ethanol | Di-p-tolyl disulfide | Good to Excellent | nih.govbeilstein-journals.org |
| Carbohydroxylation | α-Methylstyrene, Water | Blue LED Irradiation (catalyst-free) | 1-(p-tolyl)-2-phenylpropan-2-ol | (Not specified for 4-methyl derivative, but general method is high yielding) | nih.govd-nb.info |
Energy Transfer Processes in Photochemical Transformations
The activation of this compound in photochemical reactions is governed by fundamental energy transfer principles. These processes can occur directly, through the absorption of a photon by the diazonium salt itself, or indirectly, via a photosensitizer or photocatalyst. chemrxiv.orgchemrxiv.org
In many visible-light-promoted reactions, the diazonium salt does not significantly absorb light in the visible spectrum. nih.gov In these cases, activation relies on an indirect mechanism. One such mechanism is the formation of an electron-donor-acceptor (EDA) complex, or a charge-transfer complex, between the diazonium salt (acceptor) and another molecule in the reaction mixture (donor), such as an alkene or a solvent like DMSO. nih.govrsc.org This complex can absorb lower-energy visible light, leading to an electron transfer that initiates the decomposition of the diazonium salt.
Alternatively, a photocatalyst can mediate the energy transfer. chemrxiv.org In photoredox catalysis, the photocatalyst is excited by visible light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. For aryldiazonium salts, a reductive quenching pathway is common: the excited photocatalyst donates an electron to the diazonium salt, causing its reduction and fragmentation into an aryl radical and nitrogen gas. beilstein-journals.orgrsc.org This process is a form of photoinduced electron transfer (PET).
Another key mechanism is photoinduced energy transfer (PEnT), where an excited photocatalyst transfers its energy, but not an electron, to a substrate. chemrxiv.orgchemrxiv.org This can occur through Dexter Energy Transfer (DET), a short-range process requiring orbital overlap, or Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole interaction. For the decomposition of diazonium salts, which involves bond cleavage, electron transfer is the more dominant pathway, but understanding energy transfer provides a complete picture of the photochemical possibilities. beilstein-journals.orgchemrxiv.org The efficiency of these processes depends on the photophysical properties of the photocatalyst, such as its excited-state energy and redox potentials, and its interaction with the diazonium salt. chemrxiv.org
Computational and Theoretical Studies on 4 Methylbenzenediazonium Tetrafluoroborate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information on electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. For 4-methylbenzenediazonium (B1208422) tetrafluoroborate (B81430), DFT studies are instrumental in understanding its decomposition and participation in reactions like the Balz-Schiemann reaction.
The thermal decomposition of aryldiazonium salts is believed to proceed through a heterolytic SN1-type mechanism, which involves the formation of a highly reactive and unstable aryl cation intermediate. mdpi.comwikipedia.org This dediazoniation process is central to the synthetic utility of the compound. Computational studies focusing on the reaction of diazonium salts with azide (B81097) ions support a stepwise mechanism that proceeds through acyclic zwitterionic intermediates, with calculations indicating low energy barriers for the associated transition states. nih.govrsc.org The stability of the diazonium salt is influenced by substituents on the aromatic ring; para-electron-donating groups, such as the methyl group in 4-methylbenzenediazonium, are known to enhance thermal stability. The nature of the counter-ion is also significant, with tetrafluoroborate salts showing greater stability compared to others, such as hexafluorophosphates.
DFT calculations allow for the characterization of the geometries and energies of the reactant, transition states, intermediates, and products along a reaction pathway. For the decomposition of 4-methylbenzenediazonium, key intermediates would include the 4-tolyldiazonium cation and the subsequent 4-tolyl cation formed after the loss of dinitrogen (N₂).
Table 1: Representative Intermediates and Transition States in the Decomposition of 4-Methylbenzenediazonium Investigated by DFT
| Species | Type | Role in Mechanism | Typical DFT-Calculated Data |
| C₇H₇N₂⁺ | Reactant Cation | Starting point for dediazoniation | Optimized geometry, HOMO/LUMO energies, Mulliken charges |
| [C₇H₇---N₂]⁺ | Transition State | Energy maximum for N₂ cleavage | Imaginary frequency, activation energy (ΔG‡) |
| C₇H₇⁺ | Intermediate | Highly reactive aryl cation | Optimized geometry, electronic energy |
| [C₇H₇⁺---FBF₃⁻] | Ion-Pair Complex | Precursor to final product | Interionic distance, binding energy |
This table is illustrative and represents the types of species and data typically generated in a DFT study of this reaction. The exact values are dependent on the level of theory and basis set used.
Molecular Dynamics Simulations of Solvation and Supramolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of solute-solvent interactions and the dynamics of solvation shells. For an ionic compound like 4-methylbenzenediazonium tetrafluoroborate, MD simulations can reveal how solvent molecules arrange themselves around the cation and anion and how these structures influence reactivity.
Studies have shown that MD simulations can successfully predict the product distribution of dediazoniation reactions in mixed solvents by analyzing the composition of the solvent molecules in the immediate vicinity of the reacting carbon atom (the ipso-carbon). nih.gov The local concentration of different solvents within this first solvation shell is directly related to the observed product yields, indicating that the reaction is controlled by the pre-association of nucleophiles in the solvent shell with the diazonium ion. mdpi.com This preferential solvation is a key factor in the reaction's outcome. mdpi.com Furthermore, MD simulations can be used to explore the formation of larger aggregates and hydrogen-bonding motifs in solution. mdpi.com
Table 2: Illustrative Solvation Shell Composition for 4-Methylbenzenediazonium Cation in a Mixed Solvent System from MD Simulations
| Solvent Component | Mole Fraction in Bulk | Average Number of Molecules in First Solvation Shell | Local Mole Fraction in First Solvation Shell |
| Water (H₂O) | 0.50 | 3.2 | 0.64 |
| Methanol (CH₃OH) | 0.50 | 1.8 | 0.36 |
This table is a hypothetical representation based on the principles of preferential solvation observed in MD studies of aryldiazonium ions. It illustrates how the local solvent environment around the cation can differ from the bulk solvent composition.
Theoretical Modeling of Kinetic and Thermodynamic Parameters
Theoretical models can be used to calculate important kinetic and thermodynamic parameters that govern chemical reactions. These parameters include activation energies (Ea), reaction enthalpies (ΔH), Gibbs free energies of activation (ΔG‡), and reaction entropies (ΔS). This data provides quantitative insight into the feasibility and rate of a chemical process.
For the thermal decomposition of diazonium salts, computational methods can be used to determine the bond dissociation energies (BDE) of the crucial C-N bond, which is a key indicator of the compound's thermal stability. researchgate.net Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can be used experimentally to measure thermodynamic parameters, and these results can be complemented and explained by computational modeling. researchgate.net For instance, the activation energy for the decomposition of similar diazonium salts has been calculated using data from thermal analysis. researchgate.netresearchgate.net These theoretical approaches allow for a systematic evaluation of how different substituents or counter-ions affect the stability and reactivity of the compound.
Table 3: Representative Kinetic and Thermodynamic Parameters for Diazonium Salt Decomposition from Theoretical Modeling
| Parameter | Description | Typical Source/Method | Illustrative Value Range |
| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | DFT (Transition State Search), Isoconversional Kinetic Analysis (from DSC data) | 85 - 110 kJ/mol |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactant to the transition state. | DFT, Statistical Thermodynamics | Varies with system |
| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactant to the transition state. | DFT, Statistical Thermodynamics | Varies with system |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy to reach the transition state; determines the reaction rate. | ΔG‡ = ΔH‡ - TΔS‡ | Varies with system |
| Bond Dissociation Energy (BDE) | The energy required to break the C-N bond homolytically. | DFT Calculations | ~65 - 95 kcal/mol |
The values presented are representative and drawn from studies on similar diazonium salts and are intended to illustrate the types of parameters obtained from theoretical modeling. researchgate.netresearchgate.net
Advanced Analytical and Spectroscopic Techniques in the Study of 4 Methylbenzenediazonium Tetrafluoroborate
The comprehensive characterization of 4-methylbenzenediazonium (B1208422) tetrafluoroborate (B81430) and its chemical transformations necessitates the use of sophisticated analytical and spectroscopic methods. These techniques provide deep insights into reaction kinetics, the identity of transient intermediates and final products, and the underlying reaction mechanisms.
Emerging Research Frontiers and Future Prospects for 4 Methylbenzenediazonium Tetrafluoroborate Chemistry
Development of Sustainable and Environmentally Benign Synthetic Strategies
A major thrust in modern chemistry is the development of processes that are environmentally friendly and resource-efficient. The synthesis and application of 4-methylbenzenediazonium (B1208422) tetrafluoroborate (B81430) are increasingly being viewed through the lens of green chemistry.
Aqueous and Solvent-Free Syntheses: Historically, reactions involving diazonium salts were often conducted in organic solvents. However, there is a significant trend towards utilizing water as the reaction medium, which aligns with the principles of green chemistry. researchgate.nettpu.ru Water is not only an environmentally benign solvent but can also influence reactivity in unique ways. Research has demonstrated successful diazotization and subsequent reactions, such as iodination and C-C bond formation, in aqueous systems. researchgate.net Furthermore, solvent-free reaction conditions, sometimes employing ball milling, are being explored for the synthesis of various derivatives from arenediazonium salts, minimizing solvent waste and simplifying purification. researchgate.net
Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. A concise and rapid flow method for synthesizing a range of aryldiazonium tetrafluoroborates has been developed. arkat-usa.org This process involves the in situ generation of the unstable diazonium chloride, followed by an anion exchange with sodium tetrafluoroborate. arkat-usa.org This approach significantly reduces reaction times and often provides yields superior to conventional batch methods. arkat-usa.org For 4-methylbenzenediazonium tetrafluoroborate, while the batch yield was reported at 88%, the flow synthesis achieved an isolated yield of 85%, demonstrating the method's viability. arkat-usa.org
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| General Yield Range | 64-90% | 64-100% | arkat-usa.org |
| Yield for this compound | 88% | 85% | arkat-usa.org |
| Key Advantage | Established methodology | Rapid, high-yielding, enhanced safety | arkat-usa.org |
This table presents a comparison of batch versus flow synthesis for aryldiazonium tetrafluoroborates, highlighting the move towards more sustainable and efficient production methods.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The generation of the highly reactive p-tolyl radical or cation from this compound is central to its synthetic utility. Modern research is focused on developing novel catalytic systems that can control this reactivity with unprecedented precision under mild conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net This approach can often supplant traditional methods that require stoichiometric reductants or harsh conditions. Organic dyes and transition metal complexes are used to absorb visible light and initiate single-electron transfer (SET) to the diazonium salt, triggering the release of dinitrogen and formation of the aryl radical. arkat-usa.orgrsc.org A key advantage is the potential for metal-free catalysis, using organic dyes like eosin (B541160) Y, which enhances the sustainability of the process. rsc.orgsci-hub.se Some transformations can even proceed without any external photocatalyst by exploiting the formation of a charge-transfer complex between the diazonium salt and the substrate, which can be activated by visible light. arkat-usa.org
Electrochemical Methods: Electrochemistry offers a reagent-free method for generating radical species from arenediazonium salts. rsc.org By applying a specific reduction potential, an electron can be precisely transferred to the diazonium cation, initiating the dediazoniation process. Recent studies have shown that the electrochemical reduction of aryl diazonium salts can be used to generate both aryl radicals and aryl diazo radicals, which can then be captured to synthesize complex heterocyclic structures like multi-substituted pyrazoles without the need for transition metals or external oxidants. rsc.org
Advanced Transition-Metal Catalysis: While traditional copper-catalyzed Sandmeyer reactions are well-established, modern research seeks to expand the scope and selectivity of metal-catalyzed cross-coupling reactions using diazonium salts. lumenlearning.com Palladium-catalyzed reactions, such as the Heck-Matsuda, Suzuki-Miyaura, and Sonogashira couplings, allow for the formation of C-C bonds, linking the p-tolyl group from this compound to various organic fragments. researchgate.netsci-hub.segoogle.com Current frontiers involve designing sophisticated ligand systems and dual-catalytic setups (e.g., synergistic Pd/Ru catalysis) to achieve challenging transformations, such as the selective C-H arylation of complex molecules. sci-hub.se
| Catalytic System | Activation Method | Key Advantage | Typical Reaction | Reference |
| Organic Dyes | Visible Light | Metal-free, mild conditions | Arylation, Dioxygenation | rsc.org |
| Electrochemical Cell | Electric Potential | Reagent-free, high control | Radical cyclization | rsc.org |
| Palladium Complexes | Thermal/Ligand Exchange | High efficiency, broad scope | C-C Cross-Coupling | researchgate.netsci-hub.se |
| Copper(I) Salts | Single Electron Transfer | Cost-effective, classical | Sandmeyer Reaction | lumenlearning.comyoutube.com |
This table summarizes emerging catalytic systems for activating arenediazonium salts, including this compound.
Integration into Advanced Materials Science and Polymer Chemistry Research
The ability of this compound to serve as a precursor to a highly reactive aryl radical makes it an ideal candidate for the surface modification of a wide range of materials. This has led to its increasing integration into materials science and polymer research.
Surface Functionalization: The spontaneous or electrochemically-induced reaction of diazonium salts with surfaces is a powerful method for creating robust, covalently-bound organic layers. mdpi.com When this compound is reduced at a surface (e.g., carbon, silicon, metal, or 2D materials like black phosphorus), a p-tolyl radical is formed, which then attacks the surface to form a strong carbon-surface bond. researchgate.netresearchgate.net This process, known as electrografting or spontaneous grafting, allows for the precise tuning of a material's surface properties, such as its hydrophobicity, electronic characteristics, and biocompatibility. This technique is crucial for developing new sensors, catalysts, and electronic devices. mdpi.comresearchgate.net
Polymer Synthesis and Modification: Diazonium salt chemistry is also being applied in polymer science. The aryl radicals generated from compounds like this compound can act as effective initiators for polymerization reactions. Furthermore, these salts can be used to graft polymer chains onto surfaces that have been pre-functionalized with aryl layers, creating so-called "polymer brushes." These structures are of great interest in areas such as lubrication, anti-fouling coatings, and controlled drug release systems.
| Material Substrate | Functionalization Goal | Resulting Property Change | Reference |
| Black Phosphorus (BP) | Covalent surface modification | Passivation, tuning of electronic properties | researchgate.net |
| Gold (Au) Electrodes | Creation of organic monolayers | Altered interfacial properties for sensing | researchgate.net |
| Silicon (Si) | Formation of stable organic layers | Control of surface energy and electronics | researchgate.net |
| Nanocrystals (e.g., Ni2P) | Surface passivation/functionalization | Enhanced stability and dispersibility | researchgate.net |
This table illustrates the application of diazonium salts in modifying the surfaces of various advanced materials.
Mechanistic Deepening through Advanced Spectroscopic and Computational Integration
A deeper understanding of the reaction mechanisms of this compound is essential for designing new reactions and improving existing ones. The integration of advanced spectroscopic techniques with high-level computational modeling is providing unprecedented insight into the transient intermediates and complex pathways involved.
Spectroscopic Probing of Intermediates: The reactions of diazonium salts often proceed through highly reactive radical intermediates that are difficult to detect directly. rsc.org Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, often used with spin-trapping agents, allow for the detection and characterization of these transient radical species, providing direct evidence for proposed radical mechanisms. rsc.org Electrochemical methods, such as Cyclic Voltammetry (CV), are used to study the reduction potentials of diazonium salts and can reveal key mechanistic details about the electron transfer steps that initiate the reactions. rsc.org
Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for studying reaction mechanisms. These models can be used to calculate the structures and energies of reactants, transition states, and intermediates. For this compound, computational studies can elucidate the stability of the p-tolyl radical, map out the energy profiles of different reaction pathways (e.g., radical vs. cationic), and explain the origins of chemo- and regioselectivity in its reactions. This synergy between experimental observation and computational prediction is crucial for a rational approach to catalyst and reaction design.
| Technique | Type of Information Provided | Relevance to Diazonium Chemistry | Reference |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species | Confirms the involvement of aryl radicals in reactions | rsc.org |
| Cyclic Voltammetry (CV) | Redox potentials, electron transfer kinetics | Determines the ease of reduction and probes electrochemical mechanisms | rsc.org |
| X-ray Crystallography | Precise 3D molecular structure | Confirms bond lengths and solid-state structure of the stable salt | wikipedia.org |
| Density Functional Theory (DFT) | Reaction energies, transition state structures | Elucidates reaction pathways and predicts reactivity | google.com |
This table highlights the advanced analytical and computational methods used to deepen the mechanistic understanding of reactions involving this compound.
Q & A
Q. What methodologies enable the study of substituent electronic effects on electrochemical grafting processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
